9-Carboxymethoxymethylguanine

概要

説明

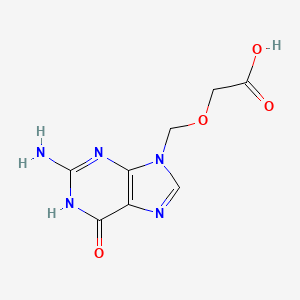

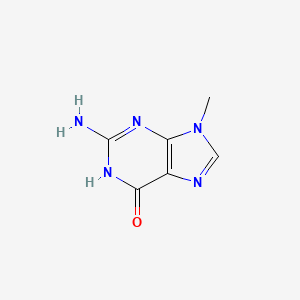

9-Carboxymethoxymethylguanine (CMMG) is known as the principal metabolite of the antiviral medication aciclovir and its prodrug valaciclovir . It has been suggested as the causative agent in the neuropsychiatric side effects sometimes associated with these medications .

Synthesis Analysis

Acyclovir is metabolized by the alcohol dehydrogenase (ADH) enzyme to Acyclovir aldehyde, and acyclovir aldehyde is subsequently metabolized by the aldehyde dehydrogenase (ALDH) enzyme to this compound (CMMG) .Molecular Structure Analysis

The molecular formula of CMMG is C8H9N5O4 . The average mass is 239.188 Da and the monoisotopic mass is 239.065460 Da .科学的研究の応用

Analytical Method Development

9-Carboxymethoxymethylguanine (CMMG) has been a focus in the development of analytical methods for the determination of its presence in biological fluids. Darville, Lovering, and MacGowan (2007) highlighted the use of high-performance liquid chromatography (HPLC) for the simultaneous determination of aciclovir and CMMG in human serum and cerebrospinal fluid. The method demonstrated high recovery rates and precise detection capabilities, with minimal interference from other substances. This suggests the importance of CMMG monitoring in clinical settings, especially considering its role as a metabolite of aciclovir and its potential neurotoxicity (Darville, Lovering, & MacGowan, 2007).

Similarly, Ärlemalm, Helldén, Karlsson, and Carlsson (2022) described a novel LC–MS/MS analytical method for the simultaneous analysis of acyclovir, its metabolite CMMG, ganciclovir, and penciclovir in human serum. This method provided accurate and reproducible results, making it an effective tool for therapeutic drug monitoring, especially considering the neurotoxic potential of CMMG in patients with impaired renal function or neurotoxic symptoms (Ärlemalm, Helldén, Karlsson, & Carlsson, 2022).

Computational Studies on DNA Interactions

In computational chemistry, CMMG's base analog, 9-methylguanine, was used to study hydrogen bonding interactions and tautomerism, which are crucial for understanding DNA base pairing and mutagenesis. Samiilenko et al. (2004) investigated the interactions of 9-methylguanine with carboxylate ion and Na+ ions, revealing the formation of complexes and highlighting the biological significance of these interactions in nucleic acid chemistry and drug design (Samiilenko et al., 2004).

Freccero, Gandolfi, and Sarzi-Amadè (2003) studied the alkylation reaction of 9-methyladenine and 9-methylguanine, focusing on the reactivity and stability of resulting adducts. Their findings provide insights into the alkylation mechanisms of nucleobases, which is important for understanding DNA damage and repair mechanisms (Freccero, Gandolfi, & Sarzi-Amadè, 2003).

Safety and Hazards

CMMG is present in serum and cerebral spinal fluid. In patients with neuropsychiatric side effects, significantly higher serum CMMG levels have been demonstrated . Most affected patients had renal impairment . It’s important to note that aciclovir dosing should always be adjusted for renal function and patients adequately hydrated prior to oral or intravenous administration .

将来の方向性

The determination of CMMG levels in serum may be a useful tool in supporting the diagnosis of ACV-associated neuropsychiatric symptoms . Furthermore, the monitoring of CMMG levels may prevent the emergence of symptoms . If distinguishing worsening encephalitis from neurotoxicity proves difficult, a trial of haemodialysis might be appropriate .

作用機序

Target of Action

9-Carboxymethoxymethylguanine is known as the principal metabolite of the antiviral medication aciclovir (and its prodrug valaciclovir) . The primary targets of this compound are the same as those of aciclovir, which are the herpes simplex and varicella zoster viruses .

Mode of Action

It is known that aciclovir, the parent drug of this compound, is metabolized by alcohol dehydrogenase and aldehyde dehydrogenase to this compound .

Biochemical Pathways

It is known that aciclovir, the parent drug of this compound, is involved in the inhibition of viral dna replication .

Pharmacokinetics

In patients without renal failure, intravenously administered aciclovir is excreted in the urine 62–91% unchanged and 8–14% as this compound .

Result of Action

It has been suggested as the causative agent in the neuropsychiatric side effects sometimes associated with aciclovir and valaciclovir medications . These side effects can include psychotic reactions, hallucinations, and rarely more complex disorders such as Cotard delusion .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors, particularly the patient’s renal function. Patients with kidney failure or otherwise decreased kidney function have been found to have much higher levels of this compound than normal . This is likely due to the reduced ability of the kidneys to excrete this compound, leading to its accumulation in the body .

生化学分析

Biochemical Properties

9-Carboxymethoxymethylguanine plays a significant role in biochemical reactions as a metabolite of aciclovir. It is primarily formed through the action of alcohol dehydrogenase and aldehyde dehydrogenase enzymes . These enzymes catalyze the oxidation of aciclovir, leading to the formation of this compound. This compound interacts with various biomolecules, including proteins and enzymes, and has been suggested as a causative agent in neuropsychiatric side effects . The interactions of this compound with these biomolecules can lead to alterations in their function and activity, contributing to its overall biochemical effects.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In patients with renal failure, elevated levels of this compound have been associated with neuropsychiatric symptoms such as psychotic reactions and hallucinations This compound can influence cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. This compound can bind to proteins and enzymes, leading to their inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the expression of specific genes, contributing to the compound’s overall effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its degradation can occur under certain conditions . Long-term studies have shown that this compound can have persistent effects on cellular function, particularly in patients with impaired renal function. The stability and degradation of this compound are important factors to consider in laboratory experiments and clinical settings.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior . Toxic or adverse effects, such as neuropsychiatric symptoms, have been observed at high doses of this compound. These dosage-dependent effects highlight the importance of careful dosing and monitoring in both experimental and clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily as a metabolite of aciclovir. The formation of this compound is catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase enzymes . These enzymes play a crucial role in the metabolism of aciclovir, leading to the production of this compound. The metabolic pathways involving this compound can influence its overall effects on cellular function and behavior.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors in its overall effects. This compound can be transported by various transporters, including organic cation transporters (OCT1), which mediate its hepatic uptake prior to biotransformation . The distribution of this compound within cells and tissues can influence its localization and accumulation, contributing to its overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus or mitochondria, where it can interact with various biomolecules . Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, influencing its overall effects on cellular function.

特性

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O4/c9-8-11-6-5(7(16)12-8)10-2-13(6)3-17-1-4(14)15/h2H,1,3H2,(H,14,15)(H3,9,11,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICNQLKUSOVNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COCC(=O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40230501 | |

| Record name | 9-Carboxymethoxymethylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80685-22-9 | |

| Record name | 9-Carboxymethoxymethylguanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80685-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Carboxymethoxymethylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080685229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Carboxymethoxymethylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-CARBOXYMETHOXYMETHYLGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N28227W35C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2,6-Diisopropyl-3-[(R)-1-hydroxyethyl]-5-propyl-4-pyridyl]-5-fluorophenol](/img/structure/B1436483.png)

![2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid](/img/structure/B1436485.png)

![2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B1436486.png)

![4-[(E)-2-(quinolin-2-yl)ethenyl]phenol](/img/structure/B1436496.png)

![1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1436498.png)

![6-methyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436502.png)

![6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1436504.png)